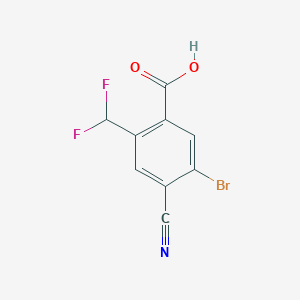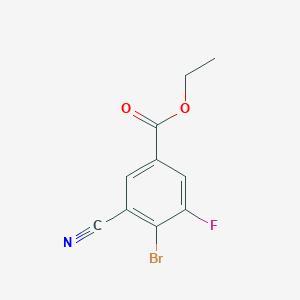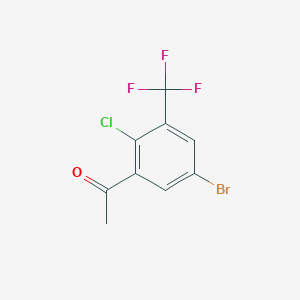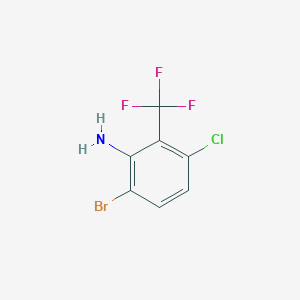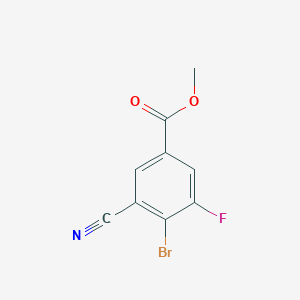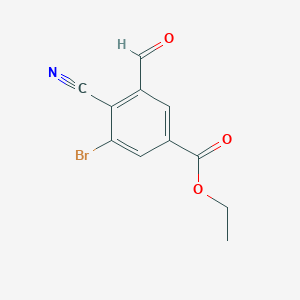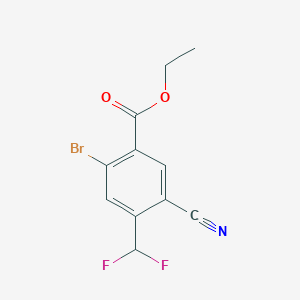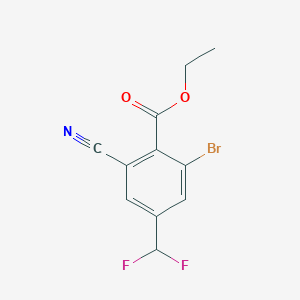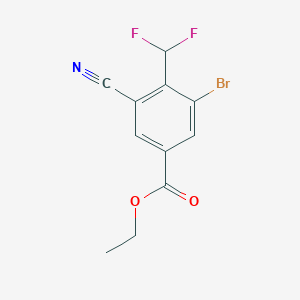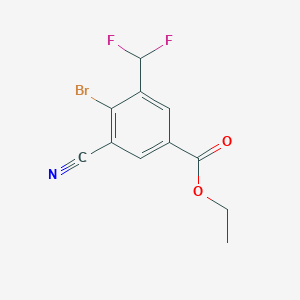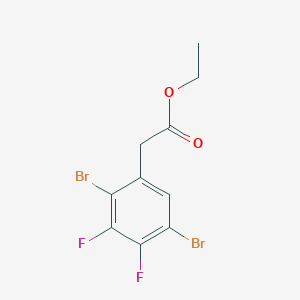
Ethyl 2,5-dibromo-3,4-difluorophenylacetate
Overview
Description
Ethyl 2,5-dibromo-3,4-difluorophenylacetate is an organic compound with the molecular formula C10H8Br2F2O2 It is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which is esterified with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5-dibromo-3,4-difluorophenylacetate typically involves the bromination and fluorination of a phenylacetate precursor. The process can be summarized as follows:
Bromination: The phenylacetate is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride or cesium fluoride to introduce fluorine atoms at the 3 and 4 positions.
Esterification: The final step involves esterification of the brominated and fluorinated phenylacetate with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Fluorination: Using large reactors and optimized conditions to ensure high yield and purity.
Continuous Esterification: Employing continuous flow reactors to achieve efficient esterification and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dibromo-3,4-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form the corresponding phenylacetate with fewer halogen atoms.
Oxidation: Oxidative conditions can lead to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products
Substitution Products: Amino or thiol-substituted phenylacetates.
Reduction Products: Partially or fully dehalogenated phenylacetates.
Oxidation Products: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 2,5-dibromo-3,4-difluorophenylacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2,5-dibromo-3,4-difluorophenylacetate exerts its effects involves interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity to biological molecules, potentially disrupting cellular processes and leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,5-dibromo-3,4-difluorophenylacetate can be compared with other halogenated phenylacetates:
Ethyl 2,5-dibromo-3,4-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
Ethyl 2,5-dibromo-3,4-diiodophenylacetate: Contains iodine atoms, which can significantly alter the compound’s chemical behavior and biological activity.
Ethyl 2,5-dichloro-3,4-difluorophenylacetate: Chlorine atoms at the 2 and 5 positions, affecting the compound’s stability and reactivity compared to the brominated version.
This compound stands out due to the unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(2,5-dibromo-3,4-difluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)9(13)10(14)8(5)12/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEGNPPGBSVERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1Br)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


